molecular formula C14H26Cl2N2O2 B12708530 4-Cyclohexene-1,2-diol, 3,6-di-1-pyrrolidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- CAS No. 137866-73-0

4-Cyclohexene-1,2-diol, 3,6-di-1-pyrrolidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-

Cat. No.: B12708530
CAS No.: 137866-73-0
M. Wt: 325.3 g/mol
InChI Key: HBFLZFAXXNQMOI-PYOUUUKNSA-N
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Description

4-Cyclohexene-1,2-diol, 3,6-di-1-pyrrolidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound with a unique structure. It features a cyclohexene ring with two hydroxyl groups and two pyrrolidinyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexene-1,2-diol, 3,6-di-1-pyrrolidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- typically involves multiple steps:

    Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring, which can be achieved through cyclization reactions.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.

    Addition of Pyrrolidinyl Groups: The pyrrolidinyl groups are added through nucleophilic substitution reactions, where pyrrolidine reacts with the cyclohexene ring.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexene-1,2-diol, 3,6-di-1-pyrrolidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or alkanes.

    Substitution: The pyrrolidinyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexanol or cyclohexane.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

4-Cyclohexene-1,2-diol, 3,6-di-1-pyrrolidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-di-1-pyrrolidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-diol: A simpler analog with only hydroxyl groups.

    4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-: A derivative with phenylmethoxy groups instead of pyrrolidinyl groups.

Uniqueness

4-Cyclohexene-1,2-diol, 3,6-di-1-pyrrolidinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is unique due to its combination of hydroxyl and pyrrolidinyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

137866-73-0

Molecular Formula

C14H26Cl2N2O2

Molecular Weight

325.3 g/mol

IUPAC Name

(1S,2S,3R,6R)-3,6-dipyrrolidin-1-ylcyclohex-4-ene-1,2-diol;dihydrochloride

InChI

InChI=1S/C14H24N2O2.2ClH/c17-13-11(15-7-1-2-8-15)5-6-12(14(13)18)16-9-3-4-10-16;;/h5-6,11-14,17-18H,1-4,7-10H2;2*1H/t11-,12-,13+,14+;;/m1../s1

InChI Key

HBFLZFAXXNQMOI-PYOUUUKNSA-N

Isomeric SMILES

C1CCN(C1)[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)N3CCCC3.Cl.Cl

Canonical SMILES

C1CCN(C1)C2C=CC(C(C2O)O)N3CCCC3.Cl.Cl

Origin of Product

United States

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